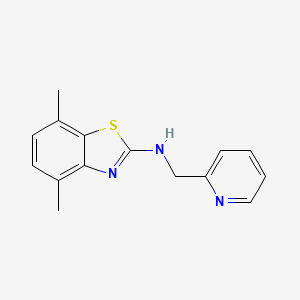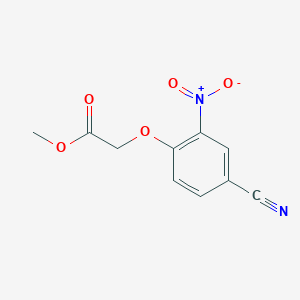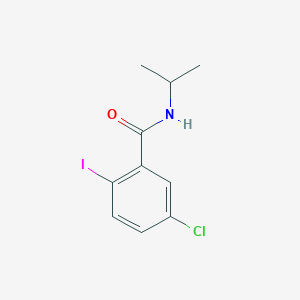![molecular formula C18H26N2O2 B1452970 tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-65-3](/img/structure/B1452970.png)
tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate
描述
This compound is a derivative of tert-butyl and dihydroisoquinoline . It’s a complex organic compound that falls under the category of spiro compounds, which are bicyclic compounds with two rings sharing a single atom .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro configuration involving an isoquinoline and a piperidine ring . An X-ray crystallographic analysis could provide more detailed information about its structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. Hydrolysis reactions have been observed in similar compounds . More specific reactions would depend on the exact structure and substituents of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as tert-butyl alcohol, are colorless solids that are miscible with water, ethanol, and diethyl ether . The compound’s properties such as melting point, boiling point, and solubility would need to be determined experimentally .科学研究应用
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of complex molecules. It’s particularly valuable in the creation of small molecule libraries during drug discovery processes. Its rigid spirocyclic structure is often exploited to mimic constrained peptide loops, which are crucial in the interaction with biological targets .
Organic Synthesis
As a synthetic intermediate, tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine]-1’-carboxylate is used in organic synthesis to introduce spirocyclic motifs into more complex organic compounds. Its reactivity allows for various functional group transformations and cross-coupling reactions, which are essential in constructing diverse organic molecules .
Pharmacology
In pharmacology, this compound’s derivatives are explored for their potential biological activities. The spirocyclic framework can influence the pharmacokinetic and pharmacodynamic properties of these derivatives, making them candidates for further evaluation as therapeutic agents .
Biochemistry
Biochemists study the interaction of this compound’s derivatives with enzymes and proteins. By modifying the tert-butyl group or the isoquinoline and piperidine moieties, researchers can investigate the structure-activity relationships that govern biological interactions .
Chemical Engineering
In chemical engineering, this compound is used in process development for the synthesis of fine chemicals. Its stability under various conditions makes it an ideal candidate for developing scalable synthetic routes for industrial production .
Neuropharmacology
Derivatives of this compound are being researched for their neuropharmacological properties. The spirocyclic piperidine structure is of interest for the development of new central nervous system (CNS) drugs, with potential applications in treating neurodegenerative diseases .
Molecular Biology
In molecular biology, the compound is used as a probe to study molecular interactions. Its ability to be tagged with fluorescent groups makes it a useful tool for imaging and tracking in cellular environments .
Nanotechnology
The compound’s derivatives are investigated for their use in nanotechnology, particularly in the design of molecular machines and sensors. The unique three-dimensional shape of the spirocyclic core can be harnessed to create novel nanostructures .
属性
IUPAC Name |
tert-butyl spiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-9-18(10-13-20)15-7-5-4-6-14(15)8-11-19-18/h4-7,19H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNPIPNEOCUYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130065 | |
| Record name | 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate | |
CAS RN |
1160247-65-3 | |
| Record name | 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)

![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)
![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)

![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)



![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)
